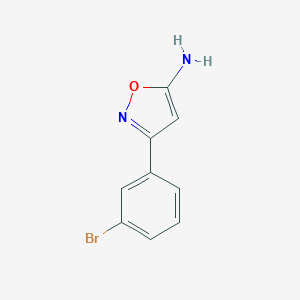

5-Amino-3-(3-bromophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLXPXDDINSMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594731 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-52-6 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-3-(3-bromophenyl)isoxazole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3-bromophenyl)isoxazole is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, serving as scaffolds for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the general biological significance of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇BrN₂O | [2][3] |

| Molecular Weight | 239.07 g/mol | [2][3] |

| CAS Number | 119162-52-6 | [2][4] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 118-122 °C | [2][5] |

| Boiling Point | 412.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.602 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Data not readily available | [2] |

| Storage | Store at 2-8°C, sealed in a dry, dark place | [2] |

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral characteristics can be inferred from closely related analogues and general principles of spectroscopy.

Note: One supplier of this compound explicitly states that they do not collect analytical data, and the buyer is responsible for confirming the product's identity and purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromophenyl group and the amine protons. The chemical shifts of the aromatic protons will be influenced by the bromine substituent and the isoxazole ring. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isoxazole ring and the 3-bromophenyl substituent. The carbon attached to the bromine atom will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching of the primary amine group, typically in the range of 3300-3500 cm⁻¹.

-

C=N stretching of the isoxazole ring, around 1600-1650 cm⁻¹.

-

N-O stretching , characteristic of the isoxazole ring.

-

C-Br stretching in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.07 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

3-Bromobenzaldehyde + Malononitrile + Hydroxylamine Hydrochloride → this compound

Detailed Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition: To this mixture, add a catalytic amount of a base (e.g., triethylamine or sodium acetate) or a Lewis acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

Potential Biological Significance and Signaling Pathways

Specific studies on the biological activity and the role of this compound in signaling pathways are not extensively documented in the public domain. However, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.

Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory

-

Anticancer

-

Antibacterial

-

Antiviral

-

Analgesic

The biological activity of isoxazole-containing compounds is often attributed to their ability to act as bioisosteres for other functional groups, enabling them to interact with various biological targets such as enzymes and receptors. Given that 5-Amino-3-(4-bromophenyl)isoxazole is used as an intermediate in the synthesis of drugs targeting neurological disorders, it is plausible that the 3-bromo isomer may also have applications in the development of novel therapeutics for the central nervous system.

Signaling Pathway Involvement (Hypothetical)

Based on the known activities of isoxazole derivatives, this compound could potentially interact with various signaling pathways implicated in disease. A hypothetical model for its investigation in a drug discovery context is presented below.

Caption: A hypothetical workflow for investigating the biological activity and signaling pathway involvement of this compound in a drug discovery program.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. This technical guide provides the currently available data on its chemical and physical properties. While specific experimental data on its biological activity and spectroscopic characterization are limited, the provided information, including a plausible synthetic route and an overview of the potential of the isoxazole scaffold, serves as a useful resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview of a Scantily Researched Chemical Entity

For Immediate Release

This technical guide addresses the chemical compound 5-Amino-3-(3-bromophenyl)isoxazole, identified by the CAS number 119162-52-6. Directed at an audience of researchers, scientists, and professionals in drug development, this document synthesizes the currently available information on this molecule. It is important to note that, despite a comprehensive search of scientific literature and patent databases, there is a significant lack of in-depth biological data, experimental protocols, and defined signaling pathways specifically for this compound. Consequently, this guide will provide a broader context based on the known characteristics of the isoxazole class of compounds, while highlighting the informational gaps concerning this compound itself.

Core Compound Identification

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and safety data sheets.

| Property | Value | Source |

| CAS Number | 119162-52-6 | [1] |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Physical State | Solid | General Supplier Information |

| Purity | >97% | [2] |

Synthesis and Chemical Reactivity

General Synthetic Approach

A common method for the synthesis of the isoxazole ring is through the [3+2] cycloaddition reaction. More specifically for 5-aminoisoxazoles, a frequently employed route involves the reaction of a β-keto nitrile with hydroxylamine.

A potential synthetic workflow for this compound is outlined below. It is important to emphasize that this is a generalized protocol and would require optimization for this specific target molecule.

Experimental Protocol: A Generalized Method for 5-Aminoisoxazole Synthesis

The following protocol is adapted from general procedures for the synthesis of 5-amino-3-aryl-isoxazole derivatives and should be considered a starting point for the synthesis of the title compound.

Materials:

-

Substituted benzoylacetonitrile (in this case, 3-bromobenzoylacetonitrile)

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium acetate, sodium hydroxide)

-

An appropriate solvent (e.g., ethanol, methanol, water)

Procedure:

-

Dissolve the substituted benzoylacetonitrile in the chosen solvent in a reaction vessel.

-

Add hydroxylamine hydrochloride to the solution.

-

Introduce the base to neutralize the hydrochloric acid and facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve cooling, precipitation of the product, filtration, and washing with a suitable solvent.

-

The crude product can be purified by recrystallization from an appropriate solvent to yield the final 5-aminoisoxazole.

Biological Activity and Potential Applications

Direct biological activity data for this compound is not available in the public domain. However, the isoxazole nucleus is a well-established pharmacophore present in numerous biologically active compounds.[3][4] The broader class of isoxazole derivatives has been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial: The isoxazole ring is a core component of several antibacterial drugs.[5][6]

-

Anti-inflammatory: Certain isoxazole derivatives have shown potent anti-inflammatory effects.[7]

-

Anticancer: The isoxazole scaffold has been explored for the development of novel anticancer agents.[8]

-

Antiviral and Analgesic properties [3]

It is important to note that the specific activity of any given isoxazole derivative is highly dependent on the nature and position of its substituents. For instance, studies on other bromophenyl-substituted isoxazoles, such as the 4-bromo isomer, suggest potential applications in the development of therapeutics for neurological disorders, as well as intermediates for anti-inflammatory and anti-cancer drugs.[9] However, such activities cannot be directly extrapolated to the 3-bromo isomer.

Signaling Pathways and Mechanism of Action

Due to the absence of specific biological studies on this compound, there are no described signaling pathways or established mechanisms of action for this compound. Research on other isoxazole-containing molecules has revealed a variety of biological targets, but this information is too broad to be meaningfully applied to the specific compound without dedicated experimental validation.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule from a biological perspective. While its chemical structure, featuring the versatile isoxazole core, suggests potential for biological activity, there is a clear need for foundational research to elucidate its pharmacological profile. Future studies should focus on in vitro screening across a range of biological targets to identify any potential therapeutic applications. Subsequent research could then delve into its mechanism of action, structure-activity relationships, and in vivo efficacy. Until such data becomes available, the scientific community's understanding of this specific compound will remain limited to its basic chemical identity.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Error [accelachem.com]

- 3. ijpca.org [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajrcps.com [ajrcps.com]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. chemimpex.com [chemimpex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-(3-bromophenyl)isoxazole

This document provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process, commencing from readily available starting materials. This guide details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of an intermediate, 3-bromobenzaldehyde oxime, from 3-bromobenzaldehyde. The subsequent and final step is the cyclization of this intermediate with an appropriate C2 synthon in the presence of a base to yield the target isoxazole. A common and efficient method for the second step is a one-pot reaction involving the in-situ formation of the oxime followed by its reaction with malononitrile, which after cyclization and tautomerization, yields the 5-aminoisoxazole ring.

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 5-aminoisoxazoles and their intermediates.[1][2][3]

One-Pot Synthesis of this compound

This procedure details a one-pot multicomponent reaction that is an efficient method for the synthesis of the target compound.[1]

Materials:

-

3-Bromobenzaldehyde

-

Malononitrile

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium acetate, sodium carbonate, or an organic base like triethylamine)

-

Solvent (e.g., ethanol, methanol, or isopropyl alcohol)

-

Ethyl acetate

-

n-Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and hydroxylamine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol, 20 mL per mmol of aldehyde).

-

Add a base (e.g., sodium acetate, 1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:n-hexane, 1:1).

-

Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford pure this compound.

Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product. Please note that the yield is an approximation based on similar reported syntheses and may vary depending on the specific reaction conditions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) | Reference Melting Point (°C) |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Solid | - | 18 - 21 |

| Malononitrile | C₃H₂N₂ | 66.06 | Solid | - | 32 - 34 |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | Solid | - | 155 - 157 |

| This compound | C₉H₇BrN₂O | 239.07 | Solid | 75 - 85 | Not available |

Signaling Pathways and Logical Relationships

The formation of the 5-aminoisoxazole ring from an aldehyde, malononitrile, and hydroxylamine proceeds through a cascade of reactions. The following diagram illustrates the logical relationship between the key steps in the reaction mechanism.

Caption: Logical flow of the reaction mechanism.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

Elucidation of the Chemical Structure of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 5-Amino-3-(3-bromophenyl)isoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines the key analytical data and experimental protocols necessary for the synthesis and characterization of this molecule.

Chemical Structure and Properties

This compound possesses the chemical formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol .[1] Its structure consists of a five-membered isoxazole ring substituted with an amino group at the 5-position and a 3-bromophenyl group at the 3-position. The presence of the bromine atom and the amino group makes it a versatile scaffold for further chemical modifications.

Structure Diagram:

Caption: Molecular Structure of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl ring, the isoxazole ring proton, and the amino group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | t | 1H | H-2' (Ar-H) |

| ~ 7.6 - 7.8 | m | 2H | H-4', H-6' (Ar-H) |

| ~ 7.3 - 7.5 | t | 1H | H-5' (Ar-H) |

| ~ 6.0 - 6.2 | s | 1H | H-4 (isoxazole) |

| ~ 5.0 - 5.5 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the isoxazole ring carbons and the carbons of the 3-bromophenyl substituent.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 169 - 171 | C5 (isoxazole) |

| ~ 161 - 163 | C3 (isoxazole) |

| ~ 130 - 135 | C-Ar (quaternary) |

| ~ 122 - 133 | C-Ar (CH) |

| ~ 122.5 | C-Br (Ar) |

| ~ 95 - 98 | C4 (isoxazole) |

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the amino group, the aromatic ring, and the isoxazole nucleus.

| Frequency (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (amino group) |

| 3100 - 3000 | C-H stretching (aromatic) |

| ~ 1620 | N-H bending (amino group) |

| 1600 - 1450 | C=C stretching (aromatic and isoxazole) |

| 1400 - 1300 | C-N stretching |

| 1100 - 1000 | C-O stretching |

| ~ 780 | C-Br stretching |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 238/240 | [M]⁺ (isotopic pattern for Br) |

| 211/213 | [M - HCN]⁺ |

| 157/159 | [C₆H₄BrC≡N]⁺ |

| 102 | [C₆H₄C≡N]⁺ |

| 82 | [C₅H₄N]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step reaction, with a general workflow for characterization.

Synthesis of 5-Amino-3-aryl-isoxazoles

A reliable method for the synthesis of 5-amino-isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine.[3] The regioselectivity of the reaction is controlled by pH and temperature. For the synthesis of 5-amino-isoxazoles, the reaction is typically carried out at a pH greater than 8 and elevated temperatures (e.g., 100 °C).[3]

General Procedure:

-

Preparation of the β-ketonitrile: 3-Bromoacetophenone is reacted with a source of cyanide, such as ethyl cyanoacetate, in the presence of a base to yield the corresponding β-ketonitrile.

-

Cyclization with Hydroxylamine: The resulting β-ketonitrile is dissolved in a suitable solvent (e.g., ethanol). Hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) are added to adjust the pH to >8.

-

Reaction Conditions: The reaction mixture is heated to reflux (around 100 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis and characterization.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.[4]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the synthesized compound.[5]

Potential Biological Significance and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] The 5-aminoisoxazole scaffold, in particular, is a key component in various pharmacologically active molecules.[9] While the specific signaling pathways modulated by this compound have not been elucidated, related compounds have been shown to interact with various cellular targets. For instance, some isoxazole-containing compounds act as inhibitors of enzymes like cyclooxygenase (COX) or as modulators of receptor signaling pathways.[10]

Hypothetical Signaling Pathway Interaction:

Caption: Potential interaction with a cellular signaling pathway.

This technical guide serves as a foundational resource for the synthesis and structural analysis of this compound. The provided data and protocols are based on established chemical principles and data from closely related analogues, offering a solid starting point for further research and development in this area.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. rsc.org [rsc.org]

- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 4. ajrcps.com [ajrcps.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-3-(3-bromophenyl)isoxazole: A Technical Guide on its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-(3-bromophenyl)isoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] While the specific mechanism of action for this compound itself is not extensively documented, its structural motifs are present in derivatives that exhibit potent and specific biological activities. This technical guide explores the core potential mechanisms of action for compounds derived from the 5-amino-3-phenylisoxazole scaffold, focusing on two prominent and well-researched pathways: Histone Deacetylase (HDAC) inhibition and tubulin polymerization inhibition. We will delve into the signaling pathways, present quantitative data from key studies, detail experimental protocols, and provide visual representations of these mechanisms to aid in drug discovery and development efforts.

Introduction: The 5-Amino-3-phenylisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts unique physicochemical properties making it a privileged scaffold in medicinal chemistry.[2][3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5] The subject of this guide, this compound, combines the isoxazole core with a 5-amino group and a 3-(3-bromophenyl) substituent. The amino group provides a key site for further chemical modification, while the bromophenyl group can influence binding affinity and metabolic stability. This compound is a valuable starting material for the synthesis of novel therapeutic agents.[1]

Potential Mechanism of Action I: Histone Deacetylase (HDAC) Inhibition

Derivatives of the 3-phenylisoxazole core structure have been identified as potent inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway

The inhibition of HDACs by 3-phenylisoxazole derivatives leads to a cascade of events within the cancer cell, as depicted in the signaling pathway diagram below.

Quantitative Data

The inhibitory activity of 3-phenylisoxazole derivatives against HDAC1 and their cytotoxic effects on cancer cell lines have been quantified.

| Compound ID | HDAC1 Inhibition (%) @ 1µM | PC3 Cell Line IC50 (µM) |

| 7 | 9.30 | Not Reported |

| 10 | Not Reported | 9.18 |

| 17 | 86.78 | 5.82 |

| Data sourced from Qin et al. (2025).[6][7] |

Experimental Protocols

HDAC1 Inhibitory Assay: The in vitro inhibitory activity of the synthesized compounds against HDAC1 can be determined using a commercially available HDAC1 inhibitor screening kit. The assay is typically performed in a 96-well plate format. The compounds are incubated with the HDAC1 enzyme and a fluorogenic substrate. The fluorescence generated upon deacetylation of the substrate is measured using a microplate reader. The percentage of inhibition is calculated relative to a control (enzyme and substrate without inhibitor).

Cell Viability (MTT) Assay: The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., PC3 prostate cancer cells) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). MTT solution is then added to each well, and the cells are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6][7]

Potential Mechanism of Action II: Tubulin Polymerization Inhibition

Another significant mechanism of action identified for derivatives of the 5-aminoisoxazole scaffold is the inhibition of tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, making them promising anticancer agents.

Cellular Process Workflow

The workflow from drug administration to the induction of apoptosis through tubulin polymerization inhibition is illustrated below.

Quantitative Data

The efficacy of 3,4-diaryl-5-aminoisoxazole derivatives as tubulin polymerization inhibitors and their cytotoxic effects have been reported.

| Compound ID | Tubulin Polymerization IC50 (µM) |

| 11a | 1.8 |

| 13a | 2.1 |

| CA-4 (Combretastatin A-4) | Similar to test compounds |

| Data sourced from a study on 3,4-diaryl-5-aminoisoxazole derivatives.[9] |

Experimental Protocols

Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization can be assessed using an in vitro tubulin polymerization assay kit. Tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Cell Cycle Analysis: To determine the effect of the compounds on the cell cycle, cancer cells are treated with the compounds for a specific duration (e.g., 24 hours). The cells are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compounds induce cell cycle arrest at a particular phase.[9]

Other Potential Biological Activities

Beyond HDAC and tubulin inhibition, the isoxazole scaffold is associated with a range of other biological activities that warrant investigation for derivatives of this compound. These include:

-

Antimicrobial and Antifungal Activity: Many isoxazole derivatives exhibit potent activity against various bacterial and fungal strains.[3]

-

Antioxidant Activity: Some isoxazole compounds have been shown to possess free radical scavenging properties.[10]

-

Anti-inflammatory Activity: The isoxazole ring is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. While its own specific mechanism of action is yet to be fully elucidated, the demonstrated activities of its close structural analogs as potent HDAC inhibitors and tubulin polymerization inhibitors provide clear and compelling directions for future drug discovery and development efforts. The experimental protocols and data presented in this guide offer a framework for researchers to synthesize and evaluate new derivatives based on this versatile scaffold, with the potential to yield next-generation therapies for cancer and other diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpca.org [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for the characterization of 5-Amino-3-(3-bromophenyl)isoxazole. While a complete experimental dataset for this specific molecule is not publicly available, this document compiles and presents representative spectroscopic data from closely related structural analogs. The methodologies and expected spectral features are detailed to assist researchers in the identification and characterization of this and similar compounds.

The molecular formula for this compound is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol .[1] This information is fundamental for the interpretation of mass spectrometry data.

Data Presentation

The following tables summarize key spectroscopic data derived from compounds with high structural similarity to this compound. This data serves as a reference for predicting the spectral characteristics of the target compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of Analogous Isoxazole Derivatives

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) |

| 5-(3-bromophenyl)-3-phenylisoxazole | ¹H NMR (400 MHz) | CDCl₃ | 7.98 (t, J = 1.8 Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, J = 7.9 Hz, 1H, ArH), 6.85 (s, 1H, isoxazole-H).[2] |

| ¹³C NMR (100 MHz) | CDCl₃ | 168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2.[2] | |

| 3,5-Diamino-4-(3'-bromophenylazo) isoxazole | ¹H NMR (500 MHz) | DMSO-d₆ | 7.81(d, 1H), 7.72 (dd,1H), 7.58(dd,1H), 7.20(d,1H), 6.45(s, 2H, D₂O exchangeable), 8.51(s, 2H, D₂O exchangeable).[3] |

| ¹³C NMR (500 MHz) | DMSO-d₆ | 102.52, 117.41, 127.71, 128.12, 131.0, 131.6, 131.9, 150.21, 158.9.[3] |

Table 2: Infrared (IR) Spectroscopy Data of Analogous Isoxazole Derivatives

| Compound | Technique | Key Absorptions (ν cm⁻¹) |

| 3,5-Diamino-4-(3'-bromophenylazo) isoxazole | KBr | 3397, 3234 (NH₂), 1618 (C=C), 1469(N=N), 624(C-Br).[3] |

| 5-amino-3-phenylisoxazole-4-carbonitrile derivatives | KBr | Typically show peaks for N-H stretching around 3500-3300 cm⁻¹, C≡N stretching near 2220 cm⁻¹, and C=N stretching around 1615 cm⁻¹.[4] |

Table 3: Mass Spectrometry (MS) Data of Analogous Isoxazole Derivatives

| Compound | Technique | [M+H]⁺ or [M+1]⁺ (m/z) |

| 5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole | HRMS (ESI) | Calculated for C₁₈H₁₂BrN₂O⁺: 351.0133; Found: 351.0139.[5] |

| 3,5-Diamino-4-(3'-bromophenylazo) isoxazole | MS (EI) | [M+1]⁺ and [M+1+2]⁺ observed at 283.96 and 284.96, respectively, showing the isotopic pattern for bromine.[3] |

Experimental Protocols

The characterization of novel isoxazole derivatives typically involves a suite of spectroscopic techniques. The general procedures outlined below are based on methodologies reported for the synthesis and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are commonly recorded on spectrometers operating at frequencies of 400 or 500 MHz for proton and 100 or 125 MHz for carbon, respectively.[4][5] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are frequently used as solvents, with tetramethylsilane (TMS) serving as the internal standard.

Infrared (IR) Spectroscopy FT-IR spectra are typically collected using a spectrometer such as a Bruker Tensor-27.[4] Samples are often prepared as potassium bromide (KBr) pellets to obtain the spectrum of the solid material.[3]

Mass Spectrometry (MS) Mass spectra can be obtained using various techniques, including Electrospray Ionization (ESI) or Electron Impact (EI).[6] High-Resolution Mass Spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. For brominated compounds, the characteristic isotopic pattern of bromine ([⁷⁹Br] and [⁸¹Br]) is a key diagnostic feature in the mass spectrum.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

References

Potential Therapeutic Targets of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of the novel compound 5-Amino-3-(3-bromophenyl)isoxazole. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related isoxazole and triazole analogs to propose plausible therapeutic targets and mechanisms of action. Drawing parallels from compounds sharing the 3-bromophenyl moiety, we hypothesize that this compound may exhibit significant anticancer activity through the inhibition of tubulin polymerization. This guide provides a framework for future research, including suggested experimental protocols and data presentation formats to facilitate the investigation of this compound's therapeutic potential.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The isoxazole scaffold serves as a versatile backbone in medicinal chemistry, allowing for modifications that can modulate pharmacological activity. The subject of this guide, this compound, is a novel compound whose therapeutic potential remains largely unexplored. However, analysis of structurally similar molecules provides a strong rationale for its investigation as a potential anticancer agent.

Notably, derivatives of 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine have demonstrated anticancer activity, with in silico studies suggesting tubulin as a primary molecular target.[3] Furthermore, a hypothetical validation guide for the related compound 3-(3-Bromophenyl)-1,2-oxazol-5-ol also points towards tubulin inhibition as a probable mechanism of action.[4][5] These findings suggest that the 3-bromophenyl group, in conjunction with a five-membered nitrogen- and oxygen-containing heterocycle, may be a key pharmacophore for interacting with the tubulin protein.

This guide will therefore focus on the potential of this compound as a tubulin polymerization inhibitor. We will outline the proposed mechanism of action, present hypothetical yet plausible quantitative data based on related compounds, and provide detailed experimental protocols for the validation of this therapeutic target.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably in mitosis. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, making tubulin an attractive target for anticancer drug development.

We hypothesize that this compound may function as a microtubule-destabilizing agent, potentially by binding to the colchicine-binding site on β-tubulin. This interaction would inhibit the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle and ultimately, apoptosis in rapidly dividing cancer cells.

Signaling Pathway

Quantitative Data (Hypothetical)

To guide future experimental work, the following table presents hypothetical, yet realistic, quantitative data for this compound, based on the performance of known tubulin inhibitors and related isoxazole derivatives.

| Assay | Parameter | Hypothetical Value | Reference Compound (Example) |

| In Vitro Tubulin Polymerization | IC50 | 5 - 15 µM | Combretastatin A-4 |

| Cell Viability (MCF-7) | GI50 | 0.1 - 1 µM | Paclitaxel |

| Cell Viability (SNB-75) | GI50 | 0.05 - 0.5 µM | Nocodazole |

| Cell Cycle Analysis (HeLa) | % G2/M Arrest (at 1 µM) | 60 - 80% | Vinblastine |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed therapeutic target and mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

-

Materials:

-

Tubulin (porcine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

This compound (dissolved in DMSO)

-

Positive Controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

-

96-well, clear bottom microplates

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 2 mM.

-

In a pre-chilled 96-well plate, add 50 µL of various concentrations of this compound (in duplicate). Include wells for vehicle control (DMSO) and positive controls.

-

Initiate the polymerization by adding 50 µL of the 2X tubulin-GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, SNB-75)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

-

Materials:

-

Cancer cell line (e.g., HeLa)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Experimental Workflow Diagram

Conclusion

While further experimental validation is required, the available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for anticancer drug development, with tubulin polymerization inhibition as a key potential mechanism of action. The experimental protocols and validation framework provided in this technical guide offer a clear path for researchers to systematically investigate the therapeutic potential of this novel isoxazole derivative. The insights gained from such studies will be invaluable in advancing our understanding of isoxazole-based anticancer agents and could ultimately lead to the development of new and effective cancer therapies.

References

In Vitro Evaluation of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring system is a key pharmacophore found in several clinically approved drugs. This technical guide focuses on the in vitro evaluation of a specific derivative, 5-Amino-3-(3-bromophenyl)isoxazole. However, a comprehensive review of existing scientific literature reveals a notable scarcity of specific experimental data for this particular compound.

This guide will, therefore, provide a foundational understanding of the general biological activities associated with the 5-aminoisoxazole scaffold and its related derivatives, which can serve as a valuable reference for initiating in vitro studies on this compound.

General Biological Activities of 5-Aminoisoxazole Derivatives

The 5-aminoisoxazole core is a versatile scaffold that has been explored for a range of therapeutic applications. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the isoxazole ring and any appended phenyl rings.

Anticancer Activity

Numerous studies have reported the potential of isoxazole derivatives as anticancer agents.[1] The proposed mechanisms of action are often multifaceted and can include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some isoxazole-containing compounds have been shown to target kinases, heat shock proteins, and tubulin polymerization.[1][2]

Antibacterial and Antifungal Activity

The isoxazole nucleus is present in some antimicrobial agents. Derivatives of 5-aminoisoxazole have been synthesized and evaluated for their efficacy against various strains of bacteria and fungi.[3][4] The mode of action can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory and Analgesic Properties

Certain isoxazole derivatives have demonstrated anti-inflammatory and analgesic effects, often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX).[5]

Other Biological Activities

The versatility of the isoxazole scaffold has led to its investigation in a variety of other therapeutic areas, including as antiviral, anticonvulsant, and antioxidant agents.[6]

Proposed In Vitro Evaluation Workflow for this compound

Based on the known activities of related compounds, a logical workflow for the initial in vitro evaluation of this compound can be proposed. This workflow would aim to screen for a broad range of potential biological activities and then delve deeper into the mechanism of any observed effects.

Caption: Proposed workflow for the in vitro evaluation of this compound.

Experimental Protocols for Key Assays

While specific protocols for this compound are not available, the following are generalized methodologies for the key experiments proposed in the workflow. These would need to be optimized for the specific compound and cell lines or microbial strains being tested.

Table 1: Generalized Experimental Protocols

| Experiment | Methodology |

| Cytotoxicity Assay (MTT) | 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with various concentrations of this compound for 24-72 hours. 3. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. Calculate the percentage of cell viability and determine the IC50 value. |

| Antimicrobial Assay (MIC) | 1. Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate. 2. Inoculate each well with a standardized suspension of the test microorganism. 3. Incubate the plate under appropriate conditions (temperature, time). 4. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth. |

| Antioxidant Assay (DPPH) | 1. Prepare different concentrations of this compound. 2. Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). 3. Incubate the mixture in the dark for a specified period. 4. Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). 5. Calculate the percentage of radical scavenging activity. |

Potential Signaling Pathways to Investigate

Given the anticancer potential of many isoxazole derivatives, several key signaling pathways could be investigated if this compound demonstrates cytotoxic activity against cancer cell lines.

Caption: Potential signaling pathways that could be modulated by this compound.

Conclusion

While direct in vitro evaluation data for this compound is currently lacking in the scientific literature, the broader family of 5-aminoisoxazole derivatives has shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases. The information and proposed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to initiate a comprehensive in vitro assessment of this compound. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold potential as a novel therapeutic agent.

References

- 1. espublisher.com [espublisher.com]

- 2. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpca.org [ijpca.org]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-3-(3-bromophenyl)isoxazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-(3-bromophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's discovery and historical context, its physicochemical properties, detailed experimental protocols for its synthesis, and a review of its known and potential biological activities. The guide is intended to serve as a valuable resource for researchers and scientists working with isoxazole derivatives and for professionals in the field of drug development.

Introduction

This compound (CAS No. 119162-52-6) is a member of the 5-aminoisoxazole class of compounds, which are recognized as important pharmacophores and versatile building blocks in the synthesis of more complex bioactive molecules. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of an amino group at the 5-position and a bromophenyl substituent at the 3-position of the isoxazole ring in the title compound offers unique opportunities for chemical modification and tuning of its biological properties.

While the specific discovery of this compound is not prominently documented in seminal publications, its emergence is a logical progression in the exploration of the chemical space around the 5-aminoisoxazole core. The synthesis and investigation of a wide array of substituted 3-aryl-5-aminoisoxazoles have been a continuous effort in the quest for novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 119162-52-6 | [1] |

| Molecular Formula | C₉H₇BrN₂O | [2] |

| Molecular Weight | 239.07 g/mol | [2] |

| Melting Point | 118-122 °C | [2] |

| Appearance | Off-white crystalline solid | [3] |

| Purity | ≥ 98% (typically available) | [2] |

Synthesis of this compound

One such adaptable method is the one-pot multicomponent reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[4] Another relevant procedure is the synthesis of ethyl 5-amino-3-(aryl)isoxazole-4-carboxylates, which involves the reaction of an amidoxime with ethyl cyanoacetate.

Proposed Experimental Protocol: One-Pot Multicomponent Synthesis

This protocol is adapted from the general procedure for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitriles.[4]

Reaction Scheme:

Figure 1: General workflow for the one-pot synthesis of 5-amino-3-arylisoxazole-4-carbonitriles.

Materials:

-

3-Bromobenzaldehyde

-

Malononitrile

-

Hydroxylamine hydrochloride

-

Ceric ammonium sulfate (or another suitable Lewis acid catalyst)

-

Isopropyl alcohol (or another suitable solvent)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.0 eq) in isopropyl alcohol.

-

Slowly add a catalytic amount of ceric ammonium sulfate (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir vigorously for several hours (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound-4-carbonitrile.

-

Subsequent hydrolysis of the nitrile group would yield the target compound, this compound.

Expected Data:

While specific data for the title compound from this exact reaction is not published, characterization of the closely related 5-(3-bromophenyl)-3-phenylisoxazole provides an indication of the expected spectral features.[5]

| Data Type | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl ring, a singlet for the isoxazole C4-H, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the bromophenyl carbons and the isoxazole ring carbons. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amino group), C=N and C=C stretching (isoxazole and aromatic rings), and C-Br stretching. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (239.07), along with characteristic isotopic patterns for bromine. |

Biological Activity and Potential Applications

The isoxazole nucleus is a component of many compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The 5-aminoisoxazole moiety, in particular, serves as a versatile intermediate in the synthesis of various therapeutic agents.

While specific biological studies on this compound are not extensively reported, its structural features suggest potential for various applications in drug discovery:

-

Kinase Inhibitors: The 3-aryl-5-aminoisoxazole scaffold has been explored for the development of kinase inhibitors, which are crucial in cancer therapy.

-

Antitubulin Agents: Certain diarylisoxazoles have demonstrated antitubulin activity, suggesting a potential role in cancer chemotherapy.[7]

-

Enzyme Inhibitors: The isoxazole ring can act as a bioisostere for other functional groups, enabling the design of novel enzyme inhibitors.

-

GPCR Ligands: The broader class of 3-aryl-isoxazoles has been investigated as agonists for G-protein coupled receptors like TGR5, which are targets for metabolic disorders.

The bromo-substituent on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathway or its precise mechanism of action. Research into the biological effects of this compound would be necessary to elucidate its molecular targets and downstream effects. A hypothetical workflow for investigating the mechanism of action is presented below.

Figure 2: A potential workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While its specific history and biological profile are not yet fully characterized, its structural relationship to a wide range of bioactive molecules makes it a compelling target for further investigation. This technical guide provides a foundation for researchers by summarizing its known properties and offering a practical, adaptable protocol for its synthesis. Future studies are warranted to explore the full therapeutic potential of this and related 3-aryl-5-aminoisoxazoles.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ajrcps.com [ajrcps.com]

- 5. rsc.org [rsc.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Reliable Synthesis of 5-Amino-3-Alkyl Isoxazoles

Introduction

5-Amino-3-alkyl isoxazoles are crucial heterocyclic building blocks in medicinal chemistry and drug discovery. Their versatile structure serves as a key pharmacophore in a wide range of biologically active compounds. This document provides detailed application notes and reliable protocols for the synthesis of 5-amino-3-alkyl isoxazoles, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are selected for their reliability, scalability, and control over regioselectivity.

A significant challenge in the synthesis of amino-isoxazoles is achieving regioselectivity, as reactions can often yield a mixture of 3-amino and 5-amino isomers. The protocols detailed below address this challenge by carefully controlling reaction parameters such as pH and temperature.[1][2][3]

Overview of Synthetic Strategies

The primary and most reliable method for synthesizing 5-amino-3-alkyl isoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is highly dependent on the reaction conditions. Specifically, maintaining a pH greater than 8 and a temperature of 100 °C favors the formation of the desired 5-amino isoxazole isomer.[1][2] Under these conditions, hydroxylamine preferentially attacks the ketone functionality of the β-ketonitrile, leading to the 5-amino product after acid-mediated cyclization.[1][2] In contrast, conditions with a pH between 7 and 8 at lower temperatures (≤45 °C) favor the formation of the 3-amino isomer.[1][2]

This document will focus on the protocols for the selective synthesis of 5-amino-3-alkyl isoxazoles.

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of various 5-amino-3-alkyl isoxazoles using the reliable cyclocondensation method.

| Alkyl Group (R) | Starting β-Ketonitrile | Product | Yield (%) | Reference |

| Methyl | 3-Oxobutanenitrile | 5-Amino-3-methylisoxazole | 77 | [4] |

| Isobutyl | 5-Methyl-3-oxohexanenitrile | 5-Amino-3-isobutylisoxazole | 60 | [2] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 5-amino-3-alkyl isoxazoles.

Protocol 1: General Synthesis of 5-Amino-3-alkyl Isoxazoles via Cyclocondensation

This protocol is adapted from the reliable method described by Johnson et al. (2013) and is applicable to a range of alkyl substituents.[1][2][3]

Materials:

-

β-Ketonitrile (1.0 equiv)

-

Hydroxylamine sulfate (1.1 equiv)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (e.g., 5-methyl-3-oxohexanenitrile, 19.0 mmol) and sodium hydroxide (20.9 mmol) in water (10 mL) at room temperature.

-

Hydroxylamine Addition: Prepare a solution of hydroxylamine sulfate (20.9 mmol) in water (4 mL) and add it to the reaction mixture.

-

pH Adjustment and Heating: Adjust the pH of the mixture to be greater than 8 (typically between 8 and 11) using a 5% NaOH solution. Heat the reaction mixture to 100 °C for 1.5 hours.

-

Cyclization: After 1.5 hours, add concentrated HCl (17.1 mmol) to the mixture and continue heating at 100 °C for an additional 15 minutes to facilitate cyclization.

-

Workup and Isolation: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (2 x 50 mL). Wash the combined organic layers with 1 M HCl (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the pure 5-amino-3-alkyl isoxazole.

Protocol 2: Synthesis of 5-Amino-3-methylisoxazole

This protocol provides a specific example for the synthesis of 5-amino-3-methylisoxazole.

Materials:

-

3-Hydroxybutanenitrile (0.17 mol)

-

Hydroxylamine hydrochloride (0.20 mol)

-

Potassium carbonate (0.51 mol)

-

Toluene

-

Iron(III) chloride (anhydrous)

-

Concentrated hydrochloric acid

-

30% Sodium hydroxide solution

-

Water

Procedure:

-

Reaction of Hydroxylamine: In a suitable reaction vessel, combine hydroxylamine hydrochloride (14.0 g, 0.20 mol) and potassium carbonate (70.5 g, 0.51 mol) in 100 mL of water. Stir the mixture at room temperature for 20 minutes.

-

Addition of Nitrile: Add 3-hydroxybutanenitrile (14.5 g, 0.17 mol) to the mixture.

-

Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 6 hours.

-

Extraction: Cool the mixture to room temperature and add 200 mL of toluene. Separate the aqueous layer.

-

Cyclization with Dehydration: To the organic layer, add anhydrous iron(III) chloride (2.76 g, 17 mmol). Heat the mixture to reflux using a water separator to remove the water formed during the reaction.

-

Acidification: Once the theoretical amount of water has been collected, cool the reaction mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. Stir for 1 hour and then separate the layers, discarding the organic layer.

-

Basification and Precipitation: To the aqueous layer, add a 30% sodium hydroxide solution to adjust the pH to 11-13. A precipitate will form.

-

Isolation: Filter the precipitate, wash with water, and dry to obtain 5-amino-3-methylisoxazole. This procedure has been reported to yield 12.8 g (77%) of the product with a purity of 98.8% by HPLC.[4]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Workflow for the general synthesis of 5-amino-3-alkyl isoxazoles.

Caption: Workflow for the synthesis of 5-amino-3-methylisoxazole.

Conclusion

The protocols outlined in this document provide reliable and reproducible methods for the synthesis of 5-amino-3-alkyl isoxazoles. By carefully controlling the reaction pH and temperature, high yields and excellent regioselectivity for the desired 5-amino isomer can be achieved. These methods are valuable for researchers in academia and industry who require access to these important heterocyclic scaffolds for the development of new therapeutic agents.

References

One-Pot Synthesis of 5-Aminoisoxazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including fungicidal, anthelmintic, and bactericidal properties. Their utility also extends to the treatment of cerebrovascular disorders.[1] The development of efficient and practical synthetic routes to these heterocyclic compounds is therefore of significant interest. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer advantages in terms of time, resource efficiency, and overall yield. This document provides detailed application notes and protocols for the one-pot synthesis of 5-aminoisoxazole derivatives, focusing on methodologies that are robust and applicable to a variety of substrates.

Synthetic Approaches

Several one-pot methodologies have been developed for the synthesis of 5-aminoisoxazoles. The most prominent and versatile of these is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and α-cyanoenamines.[1][2][3] An alternative approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, offering a convenient route to substituted 5-aminoisoxazoles. A three-component reaction of malononitrile, aromatic aldehydes, and hydroxylamine hydrochloride also provides a direct entry to this class of compounds.

Method 1: [3+2] Cycloaddition of Nitrile Oxides and α-Cyanoenamines

This highly regioselective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an α-cyanoenamine.[1][2][3] The nitrile oxides are generated in situ to prevent their dimerization. The α-cyanoenamines function as synthetic equivalents of aminoacetylenes.[1][4] The reaction proceeds through an intermediate isoxazoline which spontaneously eliminates hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole.[1][3]

Caption: One-pot synthesis of 5-aminoisoxazoles via nitrile oxide cycloaddition.

| Entry | R Group (from Nitrile Oxide) | Amine (from α-Cyanoenamine) | Method | Yield (%) |

| 1 | p-ClPh | Morpholine | A | 75 |

| 2 | p-ClPh | Piperidine | A | 80 |

| 3 | p-ClPh | N-Methylpiperazine | A | 70 |

| 4 | Me | Morpholine | B | 95 |

| 5 | Me | Piperidine | B | 90 |

| 6 | Me | N-Methylpiperazine | B | 85 |

| 7 | H | Morpholine | C | 64 |

| 8 | H | Piperidine | C | 58 |

| 9 | H | N-Methylpiperazine | C | 65 |

Method A: Nitrile oxide generated by dehydrohalogenation of a chloroxime.[1] Method B: Nitrile oxide generated by dehydration of a primary nitro derivative (Mukaiyama method).[1] Method C: Nitrile oxide generated from nitromethane.[1]

Protocol 1.1: Synthesis of α-Cyanoenamines

This protocol describes the synthesis of 1-morpholinoacrylonitrile as a representative α-cyanoenamine.[3]

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Morpholine

-

Potassium cyanide (KCN)

-

Triethylamine (TEA)

-

Diethyl ether

-

Cyclohexane

Procedure:

-

In a round-bottom flask, combine the 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

-

Stir the mixture at room temperature for 2 hours.

-

Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

-

A solid will form. Continue stirring for an additional 2 hours.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from cyclohexane to yield pure 1-morpholinoacrylonitrile.

Protocol 1.2: One-Pot Synthesis of 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine (Method A)

Materials:

-

p-Chlorobenzaldoxime

-

N-Chlorosuccinimide (NCS)

-

1-Morpholinoacrylonitrile

-

Triethylamine (TEA)

-

Toluene

Procedure:

-

To a solution of p-chlorobenzaldoxime (1 mmol) in toluene, add NCS (1 mmol) and a catalytic amount of pyridine.

-

Stir the mixture at room temperature until the formation of the corresponding hydroxamoyl chloride is complete (monitored by TLC).

-

Add 1-morpholinoacrylonitrile (1 mmol) to the reaction mixture.

-

Slowly add a solution of triethylamine (1.1 mmol) in toluene.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and recrystallize the crude product from ethyl ether to obtain the pure 5-aminoisoxazole.[1]

Protocol 1.3: One-Pot Synthesis of 3-Methyl-5-(morpholino)isoxazole (Method B)

Materials:

-

Nitroethane

-

Phenyl isocyanate

-

1-Morpholinoacrylonitrile

-

Triethylamine (TEA)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve 1-morpholinoacrylonitrile (1 mmol) and nitroethane (1 mmol) in toluene.

-

Add phenyl isocyanate (1 mmol) and triethylamine (1.1 mmol) to the solution.

-

Stir the mixture at room temperature overnight.

-

Filter the reaction mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Method 2: Reaction of Thiocarbamoylcyanoacetates with Hydroxylamine

This method provides a convenient synthesis of 5-aminoisoxazoles from readily available starting materials.[5] The reaction proceeds by refluxing thiocarbamoylcyanoacetates with hydroxylamine in ethanol.[5]

Caption: Synthesis of 5-aminoisoxazoles from thiocarbamoylcyanoacetates.

| Entry | Aryl Group | Yield (%) |

| 1 | Phenyl | 75 |

| 2 | 4-Bromophenyl | 70 |

| 3 | 4-Nitrophenyl | 65 |

| 4 | 2-Methylphenyl | 72 |

| 5 | Naphthyl | 60 |

Yields are for the corresponding ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates.

Protocol 2.1: Synthesis of Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate

Materials:

-

Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

Procedure:

-

Dissolve ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate (0.01 mol) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (0.012 mol) and sodium acetate (0.012 mol) in water.

-

Reflux the reaction mixture for the appropriate time (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 5-aminoisoxazole.

Method 3: Three-Component Synthesis

This one-pot, multi-component reaction utilizes malononitrile, a substituted aromatic aldehyde, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst to produce 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[6]

Caption: Three-component one-pot synthesis of 5-aminoisoxazoles.

| Entry | Aromatic Aldehyde | Yield (%) |

| 1 | Benzaldehyde | 85 |

| 2 | 4-Chlorobenzaldehyde | 88 |

| 3 | 4-Methoxybenzaldehyde | 90 |

| 4 | 4-Nitrobenzaldehyde | 82 |

| 5 | 2-Chlorobenzaldehyde | 84 |

Protocol 3.1: Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile

Materials:

-

Malononitrile

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Ceric ammonium sulfate (CAS)

-

Isopropyl alcohol

Procedure:

-

In a round-bottom flask, dissolve malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

-

Gradually add ceric ammonium sulfate (2 mmol) to the reaction mixture.

-

Reflux the mixture for 5 hours, monitoring the reaction progress by TLC.

-

After completion, pour the reaction mixture into cold water.

-

Neutralize with a solution of NaHCO3 and extract with ethyl acetate.

-

Separate the organic layer and remove the solvent under vacuum to obtain the crude product.

-

Recrystallize the crude product to obtain pure 5-amino-3-phenylisoxazole-4-carbonitrile.[6]

Conclusion